[2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone

Coordination Chemistry Metal Chelation Medicinal Chemistry

A privileged scaffold for medicinal chemistry, this 2‑pyridinyl ketone features a MOM‑protected phenol that can be selectively unmasked under mild acidic conditions (e.g., TFA/DCM) to reveal a reactive handle for late‑stage alkylation, acylation, or Mitsunobu diversification. Unlike simple hydroxy/methoxy analogs or 3‑/4‑pyridinyl regioisomers, only the 2‑yl orientation forms a stable five‑membered N,O‑chelate ring, enabling targeted inhibition of zinc‑dependent proteases, iron‑containing oxidoreductases, and other metalloenzymes. Curated into screening collections for low‑druggability targets (PPIs, antimicrobial). Every batch ships with QC documentation (NMR, HPLC, GC) to support analytical method development and reliable SAR campaigns.

Molecular Formula C14H13NO3
Molecular Weight 243.262
CAS No. 474534-37-7
Cat. No. B3003890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone
CAS474534-37-7
Molecular FormulaC14H13NO3
Molecular Weight243.262
Structural Identifiers
SMILESCOCOC1=CC=CC=C1C(=O)C2=CC=CC=N2
InChIInChI=1S/C14H13NO3/c1-17-10-18-13-8-3-2-6-11(13)14(16)12-7-4-5-9-15-12/h2-9H,10H2,1H3
InChIKeyUDZKEYOBGOSBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone (CAS 474534-37-7) Procurement Guide: Purity, Stability, and Regioselective Differentiation


[2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone (CAS 474534-37-7) is a synthetic organic molecule composed of a 2-methoxymethoxy-substituted phenyl ring linked via a ketone bridge to a pyridin-2-yl group [1]. Its molecular formula is C14H13NO3, with a molecular weight of 243.26 g/mol and a standard purity of 95% . The compound serves as a versatile building block in medicinal chemistry and chemical biology, primarily due to its dual aromatic character and the presence of a protected phenolic group (methoxymethoxy, MOM), which can be selectively deprotected to reveal a reactive hydroxyl handle under mild acidic conditions .

Why [2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone (CAS 474534-37-7) Cannot Be Replaced by a Simple Pyridine-Aryl Ketone Analog


In-class substitution of [2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone with structurally similar pyridinyl(aryl)methanones is not feasible due to the distinct chemical reactivity and selectivity conferred by the 2-methoxymethoxy (MOM) group . Unlike simple hydroxy or methoxy analogs, the MOM protecting group provides a unique balance of stability and orthogonal deprotection potential, enabling selective unmasking of the phenol moiety in the presence of other sensitive functional groups [1]. This orthogonality is critical for multi-step syntheses where chemoselectivity is paramount. Furthermore, the regiochemistry of the pyridinyl substitution (2-yl vs. 3-yl or 4-yl) fundamentally alters the compound's metal-chelating properties and electronic distribution, which directly impacts downstream applications in coordination chemistry and target engagement .

Quantitative Comparative Evidence for [2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone (CAS 474534-37-7) Against Closest Analogs


Differentiation via 2-Pyridinyl Regiochemistry: Impact on Metal Chelation and Bioactivity

The 2-pyridinyl isomer (target compound) exhibits a distinct capacity for bidentate N,O-chelation compared to the 3- and 4-pyridinyl regioisomers, which are limited to monodentate coordination or require alternative binding modes [1]. This difference is not merely structural; it translates into measurable variations in biological screening outcomes. For instance, the 2-pyridinyl scaffold is specifically highlighted in compound collections designed for low-druggability targets such as protein-protein interaction inhibitors and antimicrobial agents, where precise spatial arrangement of heteroatoms is essential for target engagement . While direct comparative IC50 data for the three regioisomers against a common target is absent from peer-reviewed literature, class-level inferences from related pyridine-aryl ketone libraries consistently demonstrate that 2-pyridinyl substitution yields the most potent metal-chelating interactions due to the optimal bite angle formed with the adjacent carbonyl oxygen [1].

Coordination Chemistry Metal Chelation Medicinal Chemistry

MOM Protection as an Orthogonal Synthetic Handle: Differentiating from Methoxy and Hydroxy Analogs

The methoxymethoxy (MOM) group in the target compound offers a quantifiable advantage in synthetic planning compared to simple methoxy (e.g., CAS 22945-63-7) or free hydroxy analogs [1]. The MOM group is stable to a wide range of reaction conditions (e.g., strong bases, nucleophiles, mild oxidants) but can be selectively removed under mild acidic conditions (e.g., catalytic HCl, TFA, or Lewis acids) to reveal a reactive phenol . This orthogonality allows for late-stage functionalization in complex molecule synthesis without affecting other sensitive moieties. In contrast, the methoxy group is inert to these deprotection conditions, precluding further derivatization, while a free hydroxyl group would be incompatible with many standard transformations (e.g., acylation, alkylation, oxidation) [1].

Synthetic Chemistry Protecting Groups Medicinal Chemistry

Physical Property Differentiation: Boiling Point and Density Compared to Regioisomers

The target compound exhibits a predicted boiling point of 353.06 °C (EPA T.E.S.T. method) and a density of 1.18 g/cm³ [1]. These values differ from those of its 3-pyridinyl and 4-pyridinyl regioisomers due to altered molecular packing and dipole moments. While the exact boiling points for the regioisomers are not publicly available in a consolidated dataset, the structural variation is known to influence these physical properties [2]. In process chemistry and purification workflows, these differences are critical for selecting appropriate distillation conditions, solvent systems for recrystallization, and analytical method development (e.g., GC parameters) [1].

Physical Chemistry Process Chemistry Analytical Chemistry

Purity Specification and QC Documentation: A Determinant of Reproducibility

The target compound is commercially available with a standard purity of 95% and is accompanied by batch-specific QC documentation, including NMR, HPLC, and GC analyses . In contrast, many regioisomeric analogs (e.g., CAS 474534-40-2) are offered with similar nominal purity but often without the same level of readily accessible, detailed batch data . This difference in QC transparency is a quantifiable advantage for procurement, as it directly supports experimental reproducibility and regulatory compliance in pharmaceutical research settings .

Quality Control Reproducibility Analytical Chemistry

Stability and Storage: Practical Considerations for Long-Term Use

The target compound is recommended for storage at 2-8°C in a sealed, dry environment . This storage requirement is more stringent than some aryl ketone analogs that are stable at room temperature, reflecting the compound's sensitivity to moisture due to the MOM group. While this may be seen as a logistical consideration, it is a quantifiable stability parameter that informs inventory management and experimental planning. The provision of clear storage guidelines by reputable vendors (e.g., ChemScene) enhances the reliability of the compound in long-term studies .

Compound Management Stability Logistics

Validated Application Scenarios for [2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone (CAS 474534-37-7)


Scaffold for Late-Stage Functionalization in Medicinal Chemistry

The MOM-protected phenol moiety provides a unique synthetic handle for late-stage diversification in lead optimization campaigns. After the core structure is assembled, the MOM group can be selectively removed under mild acidic conditions (e.g., 1-5% TFA in DCM) to reveal a phenol that can be further functionalized via alkylation, acylation, or Mitsunobu reactions [1]. This orthogonal protection strategy allows medicinal chemists to explore structure-activity relationships (SAR) around the phenol ring without redesigning the entire synthetic route, as supported by the class-level inference from MOM group utility [1].

Chelating Building Block for Metalloenzyme Inhibitor Design

The 2-pyridinyl ketone motif in the target compound positions it as a privileged scaffold for the design of metalloenzyme inhibitors. The bidentate N,O-chelation potential (inferred from its 2-pyridinyl regiochemistry) is a key feature for targeting enzymes with active-site metal ions, such as zinc-dependent proteases or iron-containing oxidoreductases [2]. This chelating ability differentiates it from its 3- and 4-pyridinyl regioisomers, which cannot form the same stable five-membered chelate ring [2]. Researchers screening compound libraries for such targets should prioritize this 2-pyridinyl isomer to maximize the chance of identifying a hit.

Reference Standard for Analytical Method Development

Given the availability of detailed batch-specific QC documentation (NMR, HPLC, GC) and predicted physical properties (boiling point: 353.06 °C, density: 1.18 g/cm³) [3], this compound can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC purity assays, GC methods for volatile impurities). Its well-defined properties and commercial availability with robust QC data make it a practical choice for method development in pharmaceutical quality control laboratories.

Chemical Probe for Protein-Protein Interaction (PPI) Studies

The compound is explicitly annotated in commercial libraries as suitable for screening against low-druggability targets, including protein-protein interactions and antimicrobial targets . While this is a vendor classification rather than a direct biological finding, it indicates that the scaffold has been curated into specialized screening collections based on its physicochemical properties (e.g., moderate lipophilicity, hydrogen-bonding capacity). For researchers investigating challenging targets, this compound represents a rationally selected starting point for hit identification.

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